molecular formula C28H26N2O3S B11121822 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11121822
M. Wt: 470.6 g/mol
InChI Key: BOCAIASTSDLNPT-ITYLOYPMSA-N
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Description

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a piperidine ring, and a thiazolone moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, benzylamine, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The industrial methods focus on minimizing waste and reducing production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to achieve the desired transformations. For example, oxidation reactions may be conducted at elevated temperatures with the presence of a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-BENZYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C28H26N2O3S/c1-19(31)22-7-9-23(10-8-22)25-12-11-24(33-25)18-26-27(32)29-28(34-26)30-15-13-21(14-16-30)17-20-5-3-2-4-6-20/h2-12,18,21H,13-17H2,1H3/b26-18-

InChI Key

BOCAIASTSDLNPT-ITYLOYPMSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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